N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzenesulfonamide
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Overview
Description
N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzenesulfonamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly in the treatment of various cancers and other diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methyl-6-(piperidin-1-yl)pyrimidine-2-amine with 4-aminobenzenesulfonamide under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as tyrosine kinases. By binding to these kinases, the compound inhibits their activity, leading to the suppression of cancer cell growth and proliferation . The pathways involved include the inhibition of signal transduction processes that are crucial for cancer cell survival.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity compared to imatinib.
Nilotinib: A more potent inhibitor of the BCR-ABL kinase, used in cases where imatinib resistance is observed.
Uniqueness
N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)benzenesulfonamide is unique due to its specific structural features that allow for selective inhibition of certain kinases. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential.
Properties
Molecular Formula |
C22H25N5O2S |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H25N5O2S/c1-17-16-21(27-14-6-3-7-15-27)25-22(23-17)24-18-10-12-19(13-11-18)26-30(28,29)20-8-4-2-5-9-20/h2,4-5,8-13,16,26H,3,6-7,14-15H2,1H3,(H,23,24,25) |
InChI Key |
BSJIVVPERBKJPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)N4CCCCC4 |
Origin of Product |
United States |
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